Cas no 1974746-81-0 (4-Chloro-5,6,7-trimethoxy-3-nitroquinoline)

4-Chloro-5,6,7-trimethoxy-3-nitroquinoline 化学的及び物理的性質
名前と識別子
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- 4-chloro-5,6,7-trimethoxy-3-nitroquinoline
- Quinoline, 4-chloro-5,6,7-trimethoxy-3-nitro-
- 4-Chloro-5,6,7-trimethoxy-3-nitroquinoline
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- インチ: 1S/C12H11ClN2O5/c1-18-8-4-6-9(12(20-3)11(8)19-2)10(13)7(5-14-6)15(16)17/h4-5H,1-3H3
- InChIKey: WWXBPTHGSGJXEV-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=C2C=C(C(=C(C2=1)OC)OC)OC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 353
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 86.4
4-Chloro-5,6,7-trimethoxy-3-nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361603-5.0g |
4-chloro-5,6,7-trimethoxy-3-nitroquinoline |
1974746-81-0 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-361603-10.0g |
4-chloro-5,6,7-trimethoxy-3-nitroquinoline |
1974746-81-0 | 10.0g |
$3191.0 | 2023-03-07 | ||
Enamine | EN300-361603-0.1g |
4-chloro-5,6,7-trimethoxy-3-nitroquinoline |
1974746-81-0 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-361603-0.5g |
4-chloro-5,6,7-trimethoxy-3-nitroquinoline |
1974746-81-0 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-361603-0.05g |
4-chloro-5,6,7-trimethoxy-3-nitroquinoline |
1974746-81-0 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-361603-0.25g |
4-chloro-5,6,7-trimethoxy-3-nitroquinoline |
1974746-81-0 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-361603-1.0g |
4-chloro-5,6,7-trimethoxy-3-nitroquinoline |
1974746-81-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361603-2.5g |
4-chloro-5,6,7-trimethoxy-3-nitroquinoline |
1974746-81-0 | 2.5g |
$1454.0 | 2023-03-07 |
4-Chloro-5,6,7-trimethoxy-3-nitroquinoline 関連文献
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
4-Chloro-5,6,7-trimethoxy-3-nitroquinolineに関する追加情報
Comprehensive Overview of 4-Chloro-5,6,7-trimethoxy-3-nitroquinoline (CAS No. 1974746-81-0)
4-Chloro-5,6,7-trimethoxy-3-nitroquinoline (CAS No. 1974746-81-0) is a specialized nitroquinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the quinoline family, a class of heterocyclic compounds known for their broad biological activities. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzyme inhibition and antimicrobial activity.
The molecular structure of 4-Chloro-5,6,7-trimethoxy-3-nitroquinoline features a chloro-substituted quinoline core with three methoxy groups and a nitro functional group at the 3-position. This arrangement contributes to its electron-rich aromatic system, making it a promising candidate for medicinal chemistry applications. Recent studies highlight its role in modulating kinase pathways, a hot topic in cancer research, as well as its potential in antiparasitic drug development—a field gaining traction due to rising global health concerns.
In the context of green chemistry and sustainable synthesis, 4-Chloro-5,6,7-trimethoxy-3-nitroquinoline has been investigated for its compatibility with eco-friendly reaction conditions. This aligns with the growing demand for environmentally benign synthetic methods, a frequently searched topic among chemists. Its stability under mild conditions makes it suitable for catalyzed transformations, including palladium-catalyzed cross-coupling reactions—a technique widely discussed in organic synthesis forums.
Analytical characterization of this compound typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods are critical for verifying purity, a key concern for researchers purchasing high-purity research chemicals. The compound’s solubility profile (soluble in DMSO and dichloromethane but poorly soluble in water) is frequently queried in laboratory preparation guides.
From a commercial perspective, 4-Chloro-5,6,7-trimethoxy-3-nitroquinoline is classified as a building block for drug discovery, with suppliers emphasizing its use in fragment-based drug design. Its relevance to neurodegenerative disease research (another trending topic) stems from preliminary studies suggesting interactions with protein aggregation pathways. However, further validation is required to explore this potential fully.
Safety data sheets recommend standard laboratory precautions when handling this compound, including the use of personal protective equipment (PPE)—a subject of increased scrutiny post-pandemic. While not classified as hazardous under current regulations, its storage conditions (typically 2–8°C under inert atmosphere) are often searched by procurement specialists.
In summary, 4-Chloro-5,6,7-trimethoxy-3-nitroquinoline (CAS No. 1974746-81-0) represents a versatile scaffold with multifaceted applications in life sciences. Its intersection with trending research areas—from targeted therapy development to green synthesis—ensures continued interest from both academic and industrial sectors. Future studies may uncover additional utilities for this nitroquinoline derivative, particularly in addressing unmet medical needs.
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